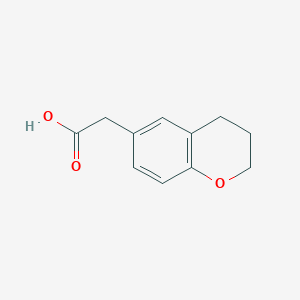

Chroman-6-yl-acetic acid

Description

Historical Context and Chemical Significance of Chroman Scaffolds in Drug Discovery

The chroman scaffold, a fused system of a benzene (B151609) ring and a dihydropyran ring, is a core component of many naturally occurring and synthetic compounds. Historically, compounds containing this structure, such as flavonoids and tocochromanols (including vitamin E), have been recognized for their wide-ranging biological properties. In medicinal chemistry, the chroman ring is considered a "privileged scaffold". This term is used to describe molecular frameworks that are able to bind to multiple, diverse biological targets, making them optimal starting points for the design of new medicines.

The significance of the chroman and related chromone (B188151) scaffolds stems from their structural versatility and their presence in numerous compounds with established pharmacological activities. Researchers have successfully developed chromone-based drugs with applications as anti-inflammatory agents. The inherent stability and specific three-dimensional shape of the chroman system allow it to serve as a robust template for developing novel therapeutic candidates targeting a wide array of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This has cemented the chroman framework as a recurring and valuable motif in drug discovery programs.

Defining the Research Niche of Chroman-6-yl-acetic Acid within Contemporary Medicinal Chemistry

Within the vast field of chroman chemistry, this compound has carved out a specific and crucial research niche primarily as a versatile chemical intermediate and building block. Its molecular structure, which combines the rigid chroman core with a reactive acetic acid side chain, makes it an ideal precursor for the synthesis of more elaborate and potentially patentable molecules.

The primary application of this compound in contemporary research is in the generation of novel derivatives for pharmacological screening. The acetic acid group can be readily modified through various chemical reactions, such as esterification or amidation, allowing chemists to systematically alter the compound's properties and explore its structure-activity relationships (SAR). For example, it serves as a precursor for creating anti-inflammatory and anticancer agents; ester derivatives synthesized from this acid have shown notable activity against colon cancer cells. This role as a foundational element for building libraries of diverse compounds for testing defines its central importance in modern drug design and discovery.

Overview of Established and Emerging Research Areas for this compound

Research into this compound and its derivatives is focused on several key areas of pharmacology, leveraging the known biological activities associated with the broader chroman family.

Established Research Areas:

Anti-inflammatory Agents: A significant area of investigation is its potential as an anti-inflammatory compound. Research indicates that derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The mechanism may involve blocking the expression of inflammatory markers on endothelial cells, which is a critical process in inflammatory conditions like arthritis.

Antioxidant Properties: Like many related phenolic structures, chroman derivatives are studied for their antioxidant capabilities. This activity is crucial for mitigating diseases related to oxidative stress. The core structure is similar to that of Trolox, a water-soluble vitamin E analog known for its potent antioxidant activity.

Synthetic Chemistry Building Block: It is firmly established as a key starting material in organic synthesis for creating more complex heterocyclic molecules and potential pharmaceuticals.

Emerging Research Areas:

Anticancer Activity: A promising and expanding area of research is the exploration of this compound derivatives as anticancer agents. Preliminary studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. Further investigations suggest these compounds may work by modulating the expression of genes related to apoptosis (programmed cell death). Research into coumarin-based acetic acid derivatives, which are structurally similar, has demonstrated significant potency against breast cancer cell lines, underscoring the potential of this chemical class.

The following table presents research findings on the anticancer activity of compounds derived from a similar structural class, illustrating the potential being explored.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Coumarin (B35378) Amino Acid Derivative 7 | MCF-7 (Breast Cancer) | 0.39 |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydro-2H-chromen-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDANNUJLUWYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CC(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chroman 6 Yl Acetic Acid and Its Analogs

General Strategies for Constructing the Chroman Ring System

The assembly of the chroman ring is a well-explored area of heterocyclic chemistry. Methodologies generally focus on the formation of the crucial C-O and C-C bonds that define the dihydropyran ring fused to the benzene (B151609) core. These strategies often employ cyclization reactions as the key ring-forming step.

Approaches via Cyclization Reactions

A primary strategy for chroman synthesis involves the intramolecular cyclization of a suitably functionalized phenolic precursor. The intramolecular oxa-Michael addition is a prominent method, where phenol (B47542) derivatives with an α,β-unsaturated ketone or thioester moiety undergo cyclization. This reaction is often facilitated by bifunctional organocatalysts, such as those based on Cinchona alkaloids, which can deliver high yields and enantioselectivity for the synthesis of optically active 2-substituted chromans.

Another powerful approach is the [4+2] cycloaddition (Diels-Alder reaction). In this context, ortho-quinone methides, generated in situ, can react as the diene component with various alkenes (dienophiles). For instance, chiral phosphoric acid can catalyze the asymmetric [4+2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with electron-rich alkenes like 3-vinylindoles, affording chiral chroman scaffolds in high yields.

Catalytic methods have been extensively developed to promote chroman ring formation. Transition metals such as gold, ruthenium, and iron are effective in catalyzing the cyclization of substrates like aryl propargyl ethers. For example, gold catalysts can efficiently promote the cyclization of aryl propargyl ethers to form 2H-chromenes, which can be subsequently reduced to the chroman skeleton. Similarly, Lewis acids like samarium(III) triflate (Sm(OTf)₃) have been shown to catalyze the ring-opening cyclization of cyclopropyl (B3062369) methanesulfonates to furnish the chromane (B1220400) core.

The following table summarizes various catalytic systems used for chroman ring construction.

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| Chiral Phosphoric Acid | o-Hydroxyphenyl-p-QM & 3-Vinylindole | Asymmetric [4+2] Cyclization | High yields (up to 97%) and good enantioselectivities (up to 90% ee). |

| Cinchona-Alkaloid-Urea | Phenol with α,β-unsaturated ketone | Asymmetric oxa-Michael Addition | Facile synthesis of optically active 2-substituted chromans. |

| Ph₃PAuNTf₂ | Propargyl aryl ethers | Gold-Catalyzed Cyclization | Efficient synthesis of 2H-chromenes. |

| RuCl₃/AgOTf | Arene-alkene substrates | Hydroarylation | Good to excellent yields for chromanes and tetralins. |

| Sm(OTf)₃ | Cyclopropyl methanesulfonates | Ring-Opening Cyclization | General method for regio- and stereoselective synthesis. |

Strategies for Introduction of the Acetic Acid Moiety at the C-6 Position

Attaching a functional group to the C-6 position of the chroman ring can be achieved either by starting with a pre-functionalized precursor or by functionalizing a pre-formed chroman ring. A common and direct approach involves using a starting material that already contains the desired side chain or a precursor to it. For example, 4-hydroxyphenylacetic acid can serve as the phenolic starting material. The chroman ring is then constructed onto this functionalized benzene ring, ensuring the acetic acid moiety is correctly positioned at what will become the C-6 position of the final product. One synthetic route involves the reaction of 1-(2,4-dihydroxyl-5-methoxyphenyl)ethanone with 4-hydroxyphenylacetic acid in the presence of triethylamine (B128534) and acetic anhydride.

Alternatively, direct C-H functionalization of the chroman ring at the C-6 position represents a more atom-economical approach, though it can be challenging due to the need for high regioselectivity. While direct C-H activation methods are more established for indole (B1671886) systems, similar principles can be applied to chromans, often requiring directing groups to achieve the desired positional selectivity.

Targeted Synthesis of Chroman-6-yl-acetic Acid and Key Intermediates

The specific synthesis of this compound can be approached through several multi-step sequences that rely on the preparation and subsequent derivatization of key intermediates such as chroman-6-ols and chroman-6-ones.

Preparation of Substituted Chroman-6-ols and Chroman-6-ones as Precursors

Chroman-6-ols are valuable intermediates for further functionalization. Their synthesis often starts from hydroquinone (B1673460) derivatives. The hydroxyl group at the 6-position provides a convenient handle for introducing the acetic acid side chain through reactions like O-alkylation.

Chroman-4-ones are also critical precursors, frequently synthesized via an intramolecular oxa-Michael addition of a 2'-hydroxyacetophenone (B8834) derivative. These chroman-4-ones can then be modified at the C-6 position. For instance, functionalization at various positions of the chroman-4-one scaffold, including the 6-position, has been explored for creating diverse analogs. Radical cascade cyclizations of 2-(allyloxy)arylaldehydes are another modern method to produce substituted chroman-4-ones, which can serve as building blocks.

Derivatization Techniques to Affix the Acetic Acid Chain at C-6

Once a suitable precursor with a handle at the C-6 position is obtained, several derivatization techniques can be employed to install the acetic acid moiety.

Alkylation of Chroman-6-ol (B1254870): A straightforward method involves the O-alkylation of a chroman-6-ol with a haloacetic acid ester (e.g., ethyl bromoacetate), followed by hydrolysis of the ester to yield the desired carboxylic acid. This is a classic Williamson ether synthesis approach applied to a phenolic hydroxyl group.

From 6-Acetylchroman via the Willgerodt-Kindler Reaction: A 6-acetylchroman, prepared via Friedel-Crafts acylation of chroman, can be converted into a phenylacetic acid derivative through the Willgerodt-Kindler reaction. This reaction typically involves heating the aryl alkyl ketone with elemental sulfur and a secondary amine (like morpholine) to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid.

Oxidation of a C-6 Aldehyde or Alcohol: If a chroman-6-carbaldehyde (B1588843) can be synthesized, it can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium dichromate in acidic conditions or Oxone. Similarly, a 6-(hydroxymethyl)chroman can be oxidized to the aldehyde and then to the carboxylic acid.

The following table outlines potential synthetic pathways from C-6 functionalized chroman precursors to this compound.

| Precursor | Reagents/Reaction | Intermediate | Final Step |

| Chroman-6-ol | 1. BrCH₂CO₂Et, Base2. H₃O⁺ | Chroman-6-oxy-acetic acid ester | Hydrolysis |

| 6-Acetylchroman | S₈, Morpholine, Heat | 2-(Chroman-6-yl)thioacetomorpholide | Hydrolysis |

| Chroman-6-carbaldehyde | K₂Cr₂O₇, H₂SO₄ or Oxone | - | Direct Oxidation |

| 6-(Hydroxymethyl)chroman | 1. PCC or DMP2. K₂Cr₂O₇, H₂SO₄ | Chroman-6-carbaldehyde | Oxidation |

Advanced Synthetic Techniques in this compound Analog Preparation

Modern synthetic chemistry offers advanced techniques that provide greater efficiency, selectivity, and access to complex molecular architectures. For the preparation of this compound analogs, these methods often focus on asymmetric synthesis and novel catalytic systems.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromans. Bifunctional catalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor site, can effectively control the stereochemistry of ring-forming reactions. For example, cinchona-alkaloid-based catalysts facilitate asymmetric intramolecular oxa-Michael additions to produce chiral chromans with high enantiomeric excess.

Photoredox catalysis represents another frontier, enabling radical cascade cyclizations under mild, visible-light-induced conditions. This approach allows for the generation of alkyl radicals from precursors like N-(acyloxy)phthalimides, which can then participate in cyclization with substrates such as 2-(allyloxy)arylaldehydes to form 3-alkyl substituted chroman-4-one scaffolds. These methods often exhibit high functional group tolerance and operational simplicity.

Furthermore, the development of novel catalytic cycles using transition metals continues to provide efficient routes. Rhodium-catalyzed asymmetric transfer hydrogenation, for example, allows for the synthesis of enantiomerically enriched chromanols from chromanones, which are versatile intermediates for further derivatization. These advanced catalytic approaches are instrumental in building libraries of complex chroman analogs for various research applications.

Stereoselective Synthesis and Chiral Resolution of Enantiomers

The synthesis of specific enantiomers of chiral chroman derivatives is critical, as biological activity is often stereospecific. Asymmetric synthesis and chiral resolution are the primary strategies employed to obtain enantiomerically pure or enriched chroman compounds.

Enzymatic Resolution

Biocatalysis, particularly using enzymes like lipases, offers a powerful and environmentally benign method for resolving racemic mixtures of chroman derivatives. This technique relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer, allowing for the separation of the two.

A common approach is the kinetic resolution of a racemic alcohol or its corresponding acetate (B1210297). For instance, the lipase (B570770) from Candida cylindracea has been used for the partial acetylation of racemic 2-[6-benzyloxy-2,5,7,8-tetramethylchroman-2-yl]ethanol. In this process, the enzyme selectively acetylates one enantiomer, leaving the other as the unreacted alcohol. The resulting acetate and the remaining alcohol, now enantiomerically enriched, can be separated chromatographically. Repeated enzymatic acetylation can further enhance the optical purity of the desired enantiomer. Similarly, lipases from Pseudomonas cepacia (PSL) have demonstrated high selectivity in the hydrolysis of 2-phenylchroman-4-yl acetate, yielding the (2R,4R)-alcohol and the unreacted (2S,4S)-acetate with high enantiomeric excess (ee).

Chiral Resolution using Resolving Agents

Classical resolution involves the use of a chiral resolving agent to form a pair of diastereomers with the racemic mixture. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization.

For acidic compounds like chroman-yl-acetic acids, chiral amines are often used as resolving agents. A notable example is the resolution of 2-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)acetic acid using α-methyl-benzylamine. The amine reacts with the racemic acid to form diastereomeric salts, one of which can be selectively crystallized. The desired enantiomer of the acid is then recovered by treating the isolated salt with an acid. This method allows for the efficient separation and utilization of both enantiomers, as the unwanted isomer can often be racemized and recycled.

Asymmetric Synthesis with Chiral Auxiliaries

Another advanced strategy involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, imidazolidin-2-ones have been successfully used as chiral auxiliaries in the α-benzylation of phenylacetic acid derivatives to create the 3-phenylchroman moiety with excellent enantiomeric excess (94-99% ee). After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

| Method | Substrate | Reagent/Catalyst | Outcome | Enantiomeric Excess (ee) |

| Enzymatic Resolution | Racemic 2-phenylchroman-4-yl acetate | Lipase from Pseudomonas cepacia (PSL) | (2R,4R)-alcohol and (2S,4S)-acetate | 93% (alcohol), 95% (acetate) |

| Chiral Resolution | Racemic 2-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)acetic acid | α-Methyl-benzylamine | Separated diastereomeric salts | High, allows for isolation of (S)-enantiomer |

| Asymmetric Synthesis | Phenyl acetic acid derivative | (4S,5R)-(+)-Imidazolidin-2-one (Chiral Auxiliary) | Enantioselective synthesis of 3-phenylchroman moiety | 94-99% |

Microwave-Assisted Organic Synthesis (MAOS) Applications for Chroman Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods in organic synthesis. This technique utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time, increased product yields, and enhanced reaction selectivity. The application of MAOS has been particularly effective in the synthesis of heterocyclic compounds, including the chroman scaffold.

The primary advantage of MAOS is its rapid and uniform heating mechanism, which can accelerate reactions that would otherwise require many hours of conventional reflux. For example, the synthesis of various chromene derivatives via Diels-Alder reactions or Grignard coupling has been significantly improved using microwave irradiation. Reaction times have been reduced from hours to just a few minutes, with yields improving to as high as 92%.

A base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes to form 2-alkyl-substituted 4-chromanones provides a clear example of the benefits of MAOS. When conducted with diisopropylamine (B44863) in ethanol (B145695) under microwave heating at 170 °C for 1 hour, this reaction afforded the desired chromanone products in moderate to high yields (43-88%). This represents a significant improvement over traditional methods that often require longer reaction times and harsher conditions.

Furthermore, MAOS is often performed under solvent-free conditions or with green solvents like ethanol and water, aligning with the principles of green chemistry. The synthesis of rhodamine-derived imines, for instance, saw reaction times drop from 6-24 hours with conventional heating to just 10-30 minutes under microwave irradiation, with yields increasing from 48-73% to 57-93%. Similar efficiency gains have been noted in Knoevenagel condensations and cycloaddition reactions to produce various functionalized chromone (B188151) derivatives.

| Reaction Type | Reactants | Conditions (MAOS) | Time (MAOS) | Yield (MAOS) | Time (Conventional) | Yield (Conventional) | Reference |

| Diels-Alder Reaction | 2-piperonylidene-1-tetralone and N-aryl maleimides | Dichloromethane, AlCl₃ | Few minutes | ~92% | Hours | ~44% | |

| Condensation | 2-hydroxyacetophenones and aliphatic aldehydes | Diisopropylamine, EtOH, 170°C | 1 hour | 43-88% | N/A | N/A | |

| Imine Condensation | Rhodamine hydrazide and aromatic aldehydes | Ethanol | 10-30 minutes | 57-93% | 6-24 hours | 48-73% |

Solid-Phase Synthetic Methodologies Applicable to Chroman Scaffolds

Solid-phase synthesis (SPS) is a powerful technique that has revolutionized the synthesis of complex molecules, including peptides, oligonucleotides, and small organic compounds. The core principle of SPS involves anchoring a starting material to an insoluble solid support (resin). Reagents are then added in solution to perform chemical transformations. A key advantage is that excess reagents and by-products can be easily washed away after each step, which simplifies purification and often leads to higher yields. This methodology is highly amenable to automation, making it ideal for combinatorial chemistry and the rapid generation of compound libraries for screening and drug discovery.

While direct examples detailing the solid-phase synthesis of this compound itself are not prevalent, the principles of SPS are applicable to the construction of the core chroman and related chromone scaffolds. The synthesis of heterocyclic rings on a solid support is a well-established strategy. For instance, chromone ring closures have been successfully achieved using solid-phase support.

In a typical solid-phase approach to a chroman-like scaffold, a suitable precursor, such as a phenol derivative, would be attached to a solid support via a linker. The subsequent cyclization and functionalization steps would be carried out by adding reagents in the solution phase. After each reaction, the resin is simply filtered and washed to remove impurities. Once the desired molecular scaffold is assembled on the support, a final cleavage step releases the target molecule from the resin.

The advantages of this approach for synthesizing chroman libraries include:

High Efficiency and Purity: The ability to use a large excess of reagents to drive reactions to completion, followed by simple filtration and washing, minimizes purification efforts and enhances product purity.

Automation: SPS is well-suited for automated synthesizers, enabling the parallel synthesis of a large number of chroman analogs.

Versatility: A wide range of chemical transformations can be performed on the solid phase, allowing for the creation of diverse and complex chroman derivatives.

This methodology offers a strategic advantage over traditional solution-phase synthesis, particularly when the goal is to explore structure-activity relationships by creating a library of related chroman compounds.

Structure Activity Relationship Sar Studies of Chroman 6 Yl Acetic Acid Derivatives

Influence of Substituents on the Chroman Core on Biological Activity

Modifications to the bicyclic chroman core have been shown to significantly influence the biological profile of these derivatives. The position, nature, and electronic properties of substituents can dictate the molecule's interaction with biological targets, thereby modulating its potency and selectivity.

The location of substituents on the chroman ring is a critical determinant of biological activity. Studies on various chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2) have revealed that substitutions at the C-2, C-6, and C-8 positions are particularly important for potency. For instance, a compound lacking a substituent at the C-6 position was found to be significantly less potent than its substituted counterpart, highlighting the importance of this position for activity more so than the C-8 position.

In other contexts, such as the development of antiproliferative agents, the C-7 position has been identified as crucial. The presence of hydroxyl groups at C-7 on a related coumarin (B35378) scaffold was essential for inhibitory activity against Taq DNA polymerase, whereas derivatives with a single hydroxyl group at C-6 were inactive. Similarly, for Mcl-1 inhibitors, the position of hydroxyl groups on the coumarin scaffold significantly impacted activity. However, for certain biological activities, such as cytotoxicity and antibacterial effects in a series of dirchromone derivatives, changes in substituent position resulted in minimal variability, suggesting that for some pharmacophores, the core structure is robust toward positional decoration.

Specific functional groups can impart distinct properties to the chroman scaffold, thereby modulating its biological effects.

Hydroxyl Groups: The introduction of hydroxyl groups can have varied effects depending on the target and their position. In a study on dirchromone derivatives, a hydroxyl group diminished cytotoxicity. Conversely, for coumarin-based Mcl-1 inhibitors, dihydroxy substitution was found to significantly improve inhibitory activity compared to the unsubstituted parent compound. Specifically, 7,8-dihydroxycoumarin showed a marked increase in potency. The presence of hydroxyl groups on the chroman ring is also thought to contribute to antioxidant properties by enhancing radical scavenging capabilities.

Methyl Groups: Methyl groups, such as those in [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, contribute to the lipophilicity of the molecule. In the context of antimicrobial activity, the introduction of methyl groups into coumarin and 1-azacoumarin structures was found to decrease their effectiveness.

Nitro Groups: The nitro group is a strong electron-withdrawing group. In studies of SIRT2 inhibitors based on the chroman-4-one scaffold, replacing a chloro substituent at the C-6 position with a nitro group resulted in no significant change in activity. For other chroman derivatives, the presence of a nitro group, along with a hydroxyl group, has been suggested to contribute to redox properties relevant for antioxidant and anti-inflammatory activities.

The electronic nature of substituents on the chroman core is a key factor in determining biological potency. For SIRT2 inhibition, a clear trend has been established where electron-poor chroman-4-ones are generally more potent inhibitors than electron-rich compounds.

Studies have consistently shown that larger, electron-withdrawing substituents, such as chloro and bromo groups, at the C-6 and C-8 positions are favorable for SIRT2 inhibitory activity. For example, replacing a C-6 chloro substituent with an electron-donating methoxy (B1213986) group led to a significant decrease in inhibitory activity. A similar principle was observed in Mcl-1 inhibitors, where introducing a hydrophobic electron-withdrawing group at the C-4 position of a 6,7-dihydroxycoumarin scaffold enhanced its inhibitory capacity.

| Compound | Substituent at C-6 | Substituent at C-8 | Inhibitory Activity (%) at 200 µM | IC₅₀ (µM) |

|---|---|---|---|---|

| 1a | -Cl | -Br | - | rac-1a: 3.5 |

| 1f | -Cl | -H | ~60% | - |

| 1g | -NO₂ | -Br | ~75% | - |

| 1h | -OCH₃ | -Br | 20% | - |

| 1i | -H | -Br | ~40% | - |

Role of the Acetic Acid Side Chain and its Chemical Modifications

The acetic acid moiety at the C-6 position is a critical feature of the parent compound, providing a handle for chemical modification to alter the molecule's physicochemical properties and biological interactions.

The carboxylic acid group is polar and ionizable, which can be synthetically modified to produce esters, amides, and hydrazides, thereby influencing properties like solubility, cell permeability, and target binding.

Esters: Esterification of the carboxylic acid group is a common strategy. For example, ester derivatives of chroman-6-yl-acetic acid have been synthesized and shown to exhibit anticancer activity, with some compounds showing IC₅₀ values under 20 µM against colon cancer cells. In other related systems, flavonoid carboxylic acid derivatives were converted to their corresponding ethyl esters, which served as intermediates for further modification.

Amides: The conversion of the carboxylic acid to an amide can introduce new hydrogen bonding capabilities and alter steric profiles. In the synthesis of furocoumarin derivatives, acetic and propionic acid side chains were activated and reacted with various amines or amino acids to yield the corresponding amides. This approach allows for the introduction of diverse functionalities to probe interactions with biological targets. Similarly, flavonoid acetamide (B32628) derivatives have been synthesized from their carboxylic acid precursors, demonstrating a viable route for modification.

Hydrazides: The carboxylic acid can be converted to an ester and subsequently reacted with hydrazine (B178648) to form a hydrazide. This strategy was employed in the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives. These hydrazides were then used as building blocks for further synthesis, and the resulting compounds were evaluated for antimicrobial, analgesic, and anti-inflammatory activities, with some derivatives showing significant effects. The rationale for creating hydrazide derivatives includes potentially increasing the lipophilicity (Log P value), which may lead to higher microbial intracellular concentrations.

| Parent Acid Moiety | Derivative Type | Resulting Compound Class | Observed Biological Activity | Reference |

|---|---|---|---|---|

| (2-oxo-2H-chromen-4-yl)acetic acid | Hydrazide | (2-oxo-2H-chromen-4-yl)acetic acid hydrazides | Some derivatives showed significant antimicrobial, analgesic, and anti-inflammatory activity. | |

| (7-oxo-7H-furo[3,2-g] Current time information in Bangalore, IN.benzopyran-6-yl)acetic acid | Amide | Amide derivatives with various amines/amino acids | Synthesized to explore potential biological activities. | |

| Flavonoid with carboxylic acid side chain | Amide | Flavonoid acetamides | Synthesized to impact bioavailability and antioxidant properties. | |

| This compound | Ester | Ester derivatives | Showed anticancer activity against colon cancer cells (IC₅₀ <20 µM). |

The "acetic acid" portion of the molecule can be considered a short spacer or linker connecting the carboxylic acid functional group to the chroman core. The length and chemical nature of this linker are critical for optimal orientation and interaction with a biological target.

Stereochemical Considerations and Enantiomeric Activity Differences

The introduction of a chiral center into a bioactive molecule necessitates a thorough investigation of the pharmacological properties of its individual enantiomers. In the realm of this compound derivatives, where the chroman ring system can contain one or more stereocenters, the three-dimensional arrangement of substituents can profoundly influence their interaction with biological targets. This enantioselectivity is a cornerstone of medicinal chemistry, as it can lead to significant differences in potency, efficacy, and even the qualitative nature of the biological response between enantiomers.

The biological activity of chiral chroman derivatives is often highly dependent on the absolute configuration at the stereogenic centers. For many classes of compounds, including those with a chroman scaffold, it is common for one enantiomer (the eutomer) to exhibit significantly higher affinity for a biological target than its mirror image (the distomer). The distomer may be merely inactive, or in some cases, it may contribute to off-target effects or even antagonism of the desired activity.

Research into the structure-activity relationships of various chroman-containing molecules has consistently highlighted the critical role of stereochemistry. For instance, in a series of homoisoflavanones, which feature a chroman core, the development of enantiopure compounds through asymmetric synthesis or chiral separation was deemed essential to properly evaluate their antiangiogenic activity. It was recognized that evaluating a racemic mixture could provide misleading results, as each stereoisomer could possess distinct pharmacological properties.

The synthesis of enantiomerically pure chroman derivatives is a key focus of medicinal chemistry research in this area. Various strategies have been developed to achieve this, including enzymatic resolutions and asymmetric synthesis. For example, lipase-catalyzed reactions have been successfully employed to separate the enantiomers of chroman precursors, allowing for the synthesis of optically pure final compounds. Such methods are crucial for enabling the detailed pharmacological evaluation of individual stereoisomers.

For example, studies on other chiral heterocyclic compounds have shown dramatic differences in the biological activity of enantiomers. In one instance, the (R)-enantiomer of a 4-arylisochromene, a compound class related to chromans, was found to be significantly more potent as an anticancer agent than its (S)-counterpart. This highlights how a subtle change in the three-dimensional structure can lead to a substantial difference in biological effect.

The following table illustrates the type of data that is crucial for understanding the stereochemical requirements of a drug candidate, using hypothetical data for a generic this compound derivative to demonstrate the concept of enantiomeric activity differences.

Table 1: Hypothetical Biological Activity of Enantiomers of a this compound Derivative

| Compound | Enantiomer | Target Binding Affinity (Ki, nM) | In Vitro Potency (IC50, µM) |

| Derivative X | (R)-enantiomer | 15 | 0.5 |

| (S)-enantiomer | 500 | 15.2 | |

| Racemate | 30 | 2.8 |

In this hypothetical example, the (R)-enantiomer displays significantly higher affinity and potency compared to the (S)-enantiomer and the racemic mixture. This underscores the importance of evaluating individual enantiomers to identify the most active and potentially safest therapeutic candidate.

The synthesis and evaluation of individual enantiomers of this compound derivatives remain a critical area for future research. Such studies are essential to fully elucidate the structure-activity relationship and to unlock the full therapeutic potential of this class of compounds.

Pharmacological and Biological Activities of Chroman 6 Yl Acetic Acid and Its Analogs

Antioxidant Properties and Molecular Mechanisms

The chroman scaffold, a core component of Vitamin E (tocopherols), is intrinsically linked to antioxidant activity. Chroman-6-yl-acetic acid and its analogs leverage this structure to combat oxidative damage through various mechanisms.

Direct Radical Scavenging Capabilities

The primary antioxidant defense offered by many chroman derivatives is their ability to directly neutralize harmful free radicals. This capability is largely attributed to the hydrogen-donating potential of a phenolic hydroxyl group on the chroman ring. Compounds with a coumarin (B35378) structure, closely related to chromans, have demonstrated effective scavenging of free radicals in various in vitro assays. For instance, certain coumarin-acetic acid derivatives have shown significant activity in scavenging the 1,1-diphenyl-2-picryhydrazyl (DPPH) radical.

The mechanism often involves Hydrogen Atom Transfer (HAT), where the antioxidant donates a hydrogen atom to a radical, thus stabilizing it. Theoretical studies on related compounds have confirmed that this is a thermodynamically favorable process. The antioxidant capacity is critically dependent on the presence and position of hydroxyl groups on the aromatic part of the chroman or coumarin structure.

| Compound | Assay | Concentration | Inhibition/Scavenging Activity | Source |

|---|---|---|---|---|

| 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid | DPPH Assay | 50 µM | 85% | |

| 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid | ABTS Assay | 100 µM | 78% |

Role in Mitigating Oxidative Stress Pathways

Beyond direct radical scavenging, chroman-based compounds can mitigate oxidative stress through more complex biological interactions. They are known to interfere with pathways that generate reactive oxygen species (ROS). For example, some coumarins possessing hydroxyl groups can inhibit the enzyme xanthine (B1682287) oxidase, a significant source of superoxide (B77818) radicals.

Comparative Analysis with Established Chroman Antioxidants (e.g., Tocopherols)

The most well-known chroman antioxidants are the tocopherols (B72186), which constitute the Vitamin E family. The antioxidant prowess of tocopherols and their water-soluble analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), stems from the phenolic hydroxyl group at the C-6 position of the chroman ring. This group readily donates its hydrogen atom to neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

This compound shares the core chroman structure but differs significantly from tocopherols and Trolox. While α-tocopherol has a long phytyl tail that anchors it within lipid membranes and Trolox has a carboxyl group at the C-2 position, this compound features an acetic acid group at the C-6 position. The antioxidant activity of chromanols is highly dependent on the phenolic hydroxyl group at C-6. In this compound, this critical hydroxyl group is replaced by an acetic acid substituent, which fundamentally alters its antioxidant mechanism compared to tocopherols. While the chroman ring itself contributes to stability, the direct, high-potency, chain-breaking antioxidant activity characteristic of Vitamin E is conferred by the C-6 hydroxyl function. Studies on Trolox have shown that the presence of a carboxyl group can sometimes reduce the antioxidant activity compared to other analogs like 2,2,5,7,8-pentamethylchroman-6-ol (PMHC).

| Compound | Core Structure | Key Substituent(s) | Primary Antioxidant Site | Source |

|---|---|---|---|---|

| This compound | Chroman | Acetic acid at C-6 | Not specified as a potent radical scavenger | |

| α-Tocopherol | Chroman-6-ol (B1254870) | Hydroxyl at C-6, Phytyl tail at C-2 | Phenolic hydroxyl group at C-6 | |

| Trolox | Chroman-6-ol | Hydroxyl at C-6, Carboxylic acid at C-2 | Phenolic hydroxyl group at C-6 |

Anti-inflammatory Efficacy and Associated Molecular Pathways

Research indicates that this compound and its structural relatives possess notable anti-inflammatory properties, acting through the modulation of various molecular targets and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

A key aspect of the anti-inflammatory effect of chroman derivatives is their ability to suppress the production and expression of pro-inflammatory mediators. This compound, specifically, may inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α) induced Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. ICAM-1 plays a crucial role in the adhesion and transmigration of leukocytes to sites of inflammation.

Studies on a broader range of chroman derivatives have demonstrated significant inhibition of other key inflammatory molecules. These include a reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and TNF-α in macrophage cell lines stimulated by lipopolysaccharide (LPS). The mechanism often involves the downregulation of inflammatory signaling cascades like the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

| Compound Type | Mediator Inhibited | Cell/Model System | Underlying Pathway (if reported) | Source |

|---|---|---|---|---|

| This compound | ICAM-1 | Endothelial cells | Inhibition of TNF-α induced expression | |

| Acyclic amidochromans | ICAM-1 | Human endothelial cells | Inhibition of TNF-α induced expression | |

| 4-ferrocenylchroman-2-one | NO, IL-6, TNF-α | RAW 264.7 macrophages | Inhibition of NF-κB and MAPKs | |

| 2-phenyl-4H-chromen-4-one | NO, IL-6, TNF-α | RAW 264.7 macrophages | Inhibition of TLR4/MAPK pathway |

Interactions with Enzymes Involved in Inflammation (e.g., Lipoxygenase)

Chroman-based compounds can also exert anti-inflammatory effects by directly inhibiting enzymes that synthesize inflammatory mediators. The lipoxygenase (LOX) family of enzymes, which produce leukotrienes from arachidonic acid, are significant targets. Various compounds featuring a chroman moiety have been specifically investigated and patented as lipoxygenase inhibitors.

Related coumarin derivatives have also been identified as inhibitors of both lipoxygenase and cyclooxygenase (COX), another key enzyme family in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis. Some studies on chromenyl compounds have suggested a beneficial selectivity towards inhibiting the inducible COX-2 isoform, which is upregulated during inflammation, over the constitutive COX-1 isoform, which is involved in normal physiological functions. This selective inhibition is a desirable trait for anti-inflammatory agents as it may reduce the risk of certain side effects.

Anticancer Potential and Cell Line Specificity

Derivatives of the chroman ring system have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research indicates that these compounds can selectively target cancer cells, suggesting their potential as templates for the development of new anticancer agents.

Studies have shown that chroman-based compounds can inhibit the growth of several cancer cell lines. Preliminary research indicates that chroman derivatives can exert cytotoxic effects on breast (MCF-7) and colon (HCT-116) cancer cells. A study focused on newly synthesized chroman derivatives revealed that certain compounds exhibited selective cytotoxicity, with some showing lower IC50 values than the standard chemotherapeutic drug doxorubicin.

For instance, a series of chroman derivatives were designed and evaluated for their anti-breast cancer activity, with compound 6i showing promising inhibitory effects against the MCF-7 human breast cancer cell line, with a 50% growth inhibition (GI50) value of 34.7 µM. Other research has identified various chroman and coumarin analogs with potent activity against MCF-7 cells. For example, a coumarin-monastrol hybrid was found to be selectively active against MCF-7 and MDA-MB-231 breast cancer cell lines. Similarly, a 7-methoxy-coumarin derivative (IIIb ) proved to be a highly potent cytotoxic agent against MCF-7 cells, being approximately 14 times more potent than the reference drug camptothecin.

The cytotoxic activity is not limited to breast cancer. Derivatives have shown efficacy against colon cancer (HCT-116), lung cancer (A549), and liver cancer (HepG-2) cell lines.

Table 1: Cytotoxic Activity of Selected Chroman Analogs Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Activity Measurement | Value (µM) | Reference |

| Compound 6i | MCF-7 (Breast) | GI₅₀ | 34.7 | |

| Compound 14b | MCF-7 (Breast) | IC₅₀ | 57.7 | |

| Compound 6a | HCT-116 (Colon) | IC₅₀ | 18.6 | |

| Compound 6b | HCT-116 (Colon) | IC₅₀ | 29.2 | |

| Compound 11 | HCT-116 (Colon) | IC₅₀ | 35.1 | |

| Compound 7 | MCF-7 (Breast) | IC₅₀ | 0.39 | |

| Compound Ib | MDA-MB-231 (Breast) | IC₅₀ | 1.00 | |

| Compound IIIb | MCF-7 (Breast) | IC₅₀ | 29.49 |

The anticancer effects of chroman derivatives are executed through various molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. Investigations have revealed that certain chroman derivatives can alter the expression of genes involved in apoptosis. For example, treatment of colon cancer cells with these compounds led to an increase in the mRNA levels of pro-apoptotic genes such as P53 and Bax, while simultaneously decreasing the expression of anti-apoptotic genes like Bcl-2.

Other identified mechanisms include:

Cell Cycle Arrest: Some compounds cause cell cycle arrest at different phases. For instance, one derivative was found to arrest A549 lung cancer cells in the S phase, indicating inhibition of DNA synthesis, while another hybrid molecule caused G1 phase arrest in MCF-7 cells.

Induction of Oxidative Stress: An increase in the production of reactive oxygen species (ROS) within cancer cells has been observed following treatment with certain 3-arylcoumarin derivatives.

Loss of Mitochondrial Membrane Potential (MMP): The loss of MMP is a key event in the apoptotic pathway, and some chroman analogs have been shown to induce this effect in cancer cells.

Caspase Activation: The activation of executioner caspases, such as caspase-3, is a critical step in apoptosis. Certain coumarin-monastrol hybrids have been shown to induce caspase-3 activation in MCF-7 cells. Coumarin hydrazide-hydrazone derivatives have also been investigated for their ability to induce apoptosis through caspase-3/7 activity.

Neuroprotective Effects and Related Targets

Chroman derivatives have shown significant potential as neuroprotective agents, primarily attributed to their antioxidant properties. Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases.

A well-known analog, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) , a water-soluble derivative of vitamin E, is recognized as a potent neuroprotective agent. In studies involving focal cerebral ischemia in rats, Trolox treatment significantly reduced neurological damage, infarct volume, oxidative stress (by decreasing lipid peroxidation), and DNA fragmentation.

Other chromene derivatives have also demonstrated neuroprotective capabilities. For instance, the compound N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was found to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity and oxidative stress. Its mechanism of action involves not only antioxidant activity but also the enhancement of the ERK-CREB signaling pathway, which is crucial for neuronal survival. The structural relationship of chromans to flavonoids, which are known to exert neuroprotective functions by scavenging free radicals and inhibiting neuroinflammation, further supports their potential in this area. The neuroprotective effects of related compounds like ferulic acid are also attributed to their anti-inflammatory and antioxidant qualities.

Antiepileptic Activity

Several chroman-based compounds have been synthesized and evaluated for their anticonvulsant properties. A study that designed a series of chroman derivatives for dual anti-breast cancer and antiepileptic activities found that several of the synthesized compounds exhibited significant antiepileptic effects, in some cases superior to reference drugs like phenytoin (B1677684) and carbamazepine. These compounds were tested in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, which are standard screening tests for antiepileptic drugs.

Notably, the active compounds did not show any signs of neurotoxicity as determined by the rotarod test, indicating a favorable preliminary safety profile. The presence of the chroman nucleus is considered beneficial for antiepileptic activity. For example, azolylchroman derivatives, such as 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one , have shown significant action against PTZ-induced seizures. Additionally, 2H-chromene based hydrazones have been synthesized and, while not as potent as standard drugs, demonstrated protection in the MES test and a reduction in mortality.

Antimicrobial and Antifungal Activities

This compound analogs have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The antimicrobial activity often depends on the specific substitutions on the chroman ring.

For instance, iodo- or fluoro-substituted derivatives have demonstrated enhanced activity against the fungus Candida albicans. In a study of newly synthesized 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones , several compounds showed good antifungal activity against the ear pathogenic fungi Aspergillus niger and A. flavus, comparable to the commercial antifungal drug fluconazole. These same compounds also exhibited antibacterial activity, with higher efficacy against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) than Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).

Other research has focused on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide , which have been condensed to form Schiff bases and other molecules. These compounds have been tested against S. aureus and E. coli, with some showing good activity. Similarly, novel N'-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazide derivatives have been synthesized and screened for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial and Antifungal Activity of Selected Chroman Analogs

| Compound Class/Derivative | Target Organism | Activity Noted | Reference |

| Iodo- or fluoro-substituted derivatives | Candida albicans | Enhanced antifungal activity | |

| Chroman-4-one derivatives (4a, 4c, 4d, 4g) | Aspergillus niger, A. flavus | Good antifungal activity | |

| Chroman-4-one derivatives (4d, 4e, 4g) | Staphylococcus aureus, Bacillus subtilis | High activity (MIC = 8 µg/ml) | |

| Chroman-4-one derivatives (4c, 4d, 4f, 4g) | Escherichia coli, Pseudomonas aeruginosa | Moderate activity (MIC = 64 µg/ml) | |

| Coumarin-6-sulfonamide derivative (4f) | Candida albicans, Aspergillus niger | Considerable activity (18mm, 15mm inhibition) | |

| Formimidate derivative (9) | Candida albicans, Aspergillus niger | Considerable activity (17mm, 19mm inhibition) | |

| Chromeneimidazole derivatives (AS 1-6) | Candida albicans | Antifungal activity evaluated |

Enzyme Inhibition Profiles

Chroman derivatives, particularly those related to coumarins, have been identified as potent and selective inhibitors of specific enzyme isoforms, most notably carbonic anhydrases (CAs). Carbonic anhydrases are metalloenzymes that play a role in various physiological processes, and certain isoforms are overexpressed in tumors, making them attractive targets for anticancer therapy.

Research has shown that a series of synthesized methyl-2-[4-methyl-2-oxo-7–(2-oxo-2-arylethoxyi)-8-propylchromen-3-yl]acetate and 2–(5-methyl-7-oxo-3-aryl-9-propyl-7H-furo[3,2-g]chromen-6-yl)acetic acid derivatives are effective inhibitors of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. A key finding is the selectivity of these compounds; they did not inhibit the off-target cytosolic isoforms hCA I and II, which is a desirable characteristic for reducing potential side effects.

In addition to carbonic anhydrase, other studies have investigated the inhibition of different enzymes. For example, a series of 6- and 7-substituted coumarin acetic acid derivatives were evaluated for their inhibitory action against lipoxygenase , an enzyme involved in inflammatory pathways. The study also confirmed the inhibitory activity of these compounds against the tumor-associated carbonic anhydrase IX.

Table 3: Enzyme Inhibition Profile of Selected Chroman and Coumarin Analogs

| Compound Class | Target Enzyme | Inhibition Profile | Reference |

| Chromene/Psoralen acetic acid derivatives | hCA I, II | No significant inhibition (off-target) | |

| Chromene/Psoralen acetic acid derivatives | hCA IX, XII | Effective inhibitors (tumor-associated) | |

| 6- and 7-Substituted Coumarin acetic acids | Lipoxygenase | Inhibitory action observed | |

| 6- and 7-Substituted Coumarin acetic acids | hCA IX | Inhibitory action observed |

Carbonic Anhydrase (CA) Inhibition

This compound and its structural analogs, particularly those based on the coumarin scaffold, have been identified as a significant class of carbonic anhydrase (CA) inhibitors. Research has consistently shown that these compounds exhibit a remarkable selectivity profile, potently inhibiting tumor-associated CA isoforms IX and XII while largely sparing the ubiquitous cytosolic isoforms CA I and II. This selectivity is a critical attribute for potential therapeutic agents, as it may reduce off-target effects.

A series of studies has explored the structure-activity relationships (SAR) of these compounds. For instance, derivatives of 2-((2-oxo-2H-chromen-6-yl)oxy)acetic acid were synthesized and evaluated for their inhibitory action against several human (h) CA isoforms. While these compounds were inactive against the cytosolic hCA I and II at concentrations up to 10 µM, they demonstrated significant inhibition of the transmembrane, tumor-associated isoform hCA IX.

Further investigations into more complex analogs, such as 2-(5-methyl-7-oxo-3-aryl-9-propyl-7H-furo[3,2-g]chromen-6-yl)acetic acid derivatives, confirmed this pattern of selectivity. These compounds were found to be active inhibitors of hCA IX and hCA XII in the low micromolar to nanomolar range, again with no significant activity against hCA I and II. This body of evidence strongly suggests that the coumarin and related chromene/psoralen cores are promising scaffolds for developing highly selective inhibitors of tumor-associated CAs. The inhibition mechanism is believed to involve the hydrolysis of the coumarin's lactone ring by the esterase activity of CA, followed by the anchoring of the resulting carboxylate and phenolic hydroxyl groups to the zinc ion and active site residues of the enzyme.

The table below summarizes the inhibitory activity of selected analogs against various human carbonic anhydrase isoforms.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) |

| Coumarin-based Derivatives | hCA I | >10,000 nM |

| hCA II | >10,000 nM | |

| Coumarin 11 | hCA IX | 9.4 nM |

| Coumarin 12 | hCA IX | 25.7 nM |

| 2-((2-Oxo-2H-chromen-6-yl)oxy)acetic Acid Anilides | hCA I | >10 µM |

| hCA II | >10 µM | |

| 4-fluoroanilide of 2-((2-oxo-2H-chromen-6-yl)oxy)acetic acid | hCA IX | Potent Inhibitor |

| 2–(5-methyl-7-oxo-3-aryl-9-propyl-7H-furo[3,2-g]chromen-6-yl)acetic acid Derivatives | hCA I | Inactive |

| hCA II | Inactive | |

| hCA IX | Low µM to nM range | |

| hCA XII | Low µM to nM range | |

| 2H-chromene and 7H-furo-chromene Derivatives | hCA IX | Potent Inhibitor |

| hCA XII | Potent Inhibitor |

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catecholamine neurotransmitters, making it a key target for treating neurological conditions like Parkinson's disease. The core structure required for COMT inhibition is typically a catechol (1,2-dihydroxybenzene) moiety, which mimics the enzyme's natural substrates.

While direct studies on this compound as a COMT inhibitor are not extensively documented, its structural analogs containing a catechol feature have been investigated. For example, bicyclic compounds such as 2-(6,7-dihydroxy-5-nitro-2-oxo-chromen-3-yl)acetic acid have been noted as COMT inhibitors. The presence of the dihydroxy groups on the chromene ring system is fundamental to its interaction with the COMT active site.

The general strategy for designing COMT inhibitors involves creating molecules that can effectively bind to the active site, often competing with endogenous substrates like dopamine (B1211576) or the drug precursor L-DOPA. First-generation inhibitors included simple catechols like caffeic acid, but these suffered from poor bioavailability and toxicity. Second-generation inhibitors, such as entacapone (B1671355) and tolcapone, incorporate a nitrocatechol structure, which enhances their inhibitory potency.

Research into natural and synthetic compounds has identified flavonoids and other phenylpropanoids from botanical sources as possessing COMT inhibitory activity, with many active compounds featuring the essential catechol skeleton. The development of chromene-based derivatives, such as those with a 7,8-dihydroxy substitution pattern, aligns with this established principle for designing novel COMT inhibitors.

The table below presents data for a chromene-acetic acid analog and other relevant COMT inhibitors.

| Compound | Target | IC₅₀ Value / Activity |

| Tolcapone (Standard) | COMT | 0.55 µM |

| Entacapone (Standard) | COMT | 0.23 µM |

| Nitrocatechol pyrazoline derivative (24a) | COMT | 0.048 µM |

| Chlorogenic acid | COMT | 21 µM |

| 2-(6,7-dihydroxy-5-nitro-2-oxo-chromen-3-yl)acetic acid | COMT | Identified as a bicyclic inhibitor |

| 3,4-Dicaffeoylquinic acid | COMT | Highest inhibitory activity among tested leaf extracts |

Other Biologically Relevant Activities

Beyond enzyme inhibition, this compound and its coumarin-based analogs have demonstrated a spectrum of other biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

Anti-inflammatory and Analgesic Activity: Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been synthesized and evaluated for anti-inflammatory and analgesic properties. Hydrazide derivatives, in particular, were tested and showed notable activity. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines.

Antioxidant Activity: The coumarin scaffold is associated with significant antioxidant properties. Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been evaluated for their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The antioxidant capacity is often linked to the presence and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to form stable radical species.

Anticancer and Cytotoxic Activity: Preliminary studies have indicated that some chroman derivatives possess anticancer properties. Ester derivatives of this compound have shown cytotoxic effects against colon cancer cell lines (HCT-116) with IC₅₀ values below 20 µM. Similarly, condensation with hydrazides to form hydrazones also yielded compounds with significant cytotoxicity against HCT-116 cells.

Antimicrobial Activity: The coumarin nucleus is a well-established pharmacophore in the development of antimicrobial agents. Hydrazide derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid were assessed for their in-vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, showing measurable zones of inhibition. Further modifications, such as the synthesis of thiazolidin-4-ones from coumarin-based Schiff's bases, are being explored to develop new compounds for antibacterial screening.

Computational and Theoretical Studies in Chroman 6 Yl Acetic Acid Research

Molecular Docking and Ligand-Protein Interaction Analyses for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound and elucidating the molecular basis of its activity.

In the study of chroman derivatives, molecular docking has been widely applied to screen for potential protein targets and to understand binding mechanisms. For instance, studies on chroman-Schiff base derivatives have utilized molecular docking to investigate their binding interactions with the Mycobacterium tuberculosis InhA protein. These analyses revealed that specific isomers exhibited superior binding affinities compared to reference ligands, with binding energies indicating strong and stable interactions within the protein's active site. Molecular dynamics simulations further confirmed the stability of these ligand-protein complexes over time.

Similarly, research on chroman-4-one analogues as anti-parasitic agents used docking to explain their inhibitory activity against pteridine (B1203161) reductase 1 (PTR1) from Trypanosoma brucei and Leishmania major. The computational results, supported by X-ray crystallography, detailed the specific binding modes and interactions, providing a structural basis for the observed biological activity and a roadmap for future optimization.

The key interactions typically observed involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking between the chroman scaffold and amino acid residues in the protein's binding pocket. The acetic acid moiety of Chroman-6-yl-acetic acid can act as a hydrogen bond donor and acceptor, a feature that is critical in forming stable connections with protein targets.

Table 1: Examples of Molecular Docking Studies on Chroman Derivatives

| Chroman Derivative Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Chroman-Schiff Bases | InhA (Mycobacterium tuberculosis) | R-isomer derivatives showed superior binding affinities (e.g., -10.6 kcal/mol) compared to the reference ligand. | |

| Chroman-4-ones | Pteridine Reductase 1 (TbPTR1) | Compound 1 showed an IC50 value of 31 µM, with docking revealing key interactions explaining its inhibitory activity. | |

| 3-Benzylidene Chroman-4-ones | Akt Enzyme (Protein Kinase B) | Compounds depicted excellent binding energy when computationally analyzed for Akt enzyme binding, correlating with anticancer activity. | |

| Coumarin (B35378) Derivatives | Tyrosyl DNA-Phosphodiesterase 1 (TDP1) | Docking calculations indicated stable and favorable binding interactions between a coumarin derivative and the TDP1 active site. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reactivity and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. These methods are used to calculate molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For chroman and coumarin-based compounds, DFT calculations are essential for understanding their chemical behavior. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. Theoretical studies on various chromone (B188151) and coumarin derivatives have used DFT to analyze their structural and electronic properties. For example, calculations on pharmaceutically active chromone derivatives helped to elucidate their molecular electrostatic potential (MEP), which provides information on regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus susceptible to certain types of reactions.

Table 2: Calculated Quantum Chemical Parameters for Related Coumarin/Chroman Derivatives

| Compound/Derivative Class | Method | Calculated Parameter | Value | Inference | Reference |

|---|---|---|---|---|---|

| Coumarin-6-yl Acetate (B1210297) | DFT (B3LYP/6-311++G(d,p)) | Energy Gap (Gas Phase) | 6.64 eV | Indicates chemical reactivity. | |

| Coumarin-6-yl Acetate | DFT (B3LYP/6-311++G(d,p)) | Energy Gap (Benzene) | 9.48 eV | Shows higher stability in benzene (B151609) solvent. | |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one | DFT | Energy Gap | 1.870 eV | Low energy gap suggests high biological activity. | |

| 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate | DFT (B3LYP-D3BJ/6-311++G(d,p)) | Energy Gap | 4.245 eV | Used to determine electronic properties and reactivity. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to find novel molecules that match the model and are therefore likely to be active.

This approach has been successfully applied to scaffolds related to this compound. In one study, a ligand-based pharmacophore model was generated from known inhibitors of DNA methyltransferase (DNMT), a key enzyme in epigenetics. This model was then used to screen a database of natural compounds. The screening prioritized several compounds, including a coumarin derivative, 2-(3-(3,4-dimethoxyphenyl)-3-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)propanamido)acetic acid. Subsequent molecular docking and biological assays confirmed that the identified hits possessed inhibitory activity against the target enzyme.

This workflow demonstrates the utility of pharmacophore modeling for leveraging the structural information of a known active scaffold, like the chroman or coumarin core, to discover new and chemically diverse ligands. The process allows researchers to move beyond simple structural analogues and explore a much wider chemical space for potential drug candidates.

Table 3: General Workflow for Pharmacophore Modeling and Virtual Screening

| Step | Description | Objective |

|---|---|---|

| 1. Dataset Preparation | A set of active compounds with known biological data is selected to build the model. A set of inactive or decoy molecules is also prepared for validation. | To train and validate the pharmacophore model. |

| 2. Pharmacophore Generation | The 3D structures of the active compounds are aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) are identified to create a pharmacophore hypothesis. | To create a 3D electronic and steric map of features necessary for biological activity. |

| 3. Model Validation | The model's ability to distinguish between active and inactive compounds is tested using the prepared datasets. | To ensure the model is predictive and not a result of chance. |

| 4. Virtual Screening | The validated pharmacophore is used as a filter to search large compound libraries (e.g., ZINC, ChEMBL) for molecules that fit the 3D query. | To identify novel "hit" compounds that are likely to be active. |

| 5. Hit Filtering and Docking | The retrieved hits are further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict binding modes and affinities. | To refine the list of potential candidates for experimental testing. |

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational, or in silico, ADME prediction has become a standard practice in early-stage drug discovery to identify and eliminate candidates with poor drug-like properties, saving significant time and resources.

For chroman and coumarin derivatives, numerous studies have incorporated in silico ADME predictions to assess their potential as oral drug candidates. These computational models predict a range of properties, including human oral absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For example, a study on novel coumarin amino acid derivatives as potential anticancer agents performed an in silico ADME analysis on the most promising compounds. The predictions suggested good oral bioavailability without carcinogenic effects for the selected molecules. Similarly, research on chroman-Schiff base derivatives as anti-tubercular agents included ADME predictions to evaluate their drug-likeness. The encouraging predicted ADME profiles for many coumarin and chroman derivatives support their continued development as therapeutic agents.

Table 4: Common In Silico ADME Parameters Predicted for Chroman/Coumarin Derivatives

| ADME Parameter | Description | Importance in Drug Development | Example Finding for Related Compounds |

|---|---|---|---|

| Human Oral Absorption | Predicts the percentage of the drug that is absorbed into the bloodstream after oral administration. | High oral absorption is crucial for orally administered drugs. | Potent coumarin derivatives were predicted to have human oral absorption >80%. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system (CNS). | Essential for drugs targeting the CNS; undesirable for peripherally acting drugs to avoid CNS side effects. | Coumarin derivatives have been evaluated for their predicted BBB penetration levels. |

| CYP2D6 Inhibition | Predicts whether a compound is likely to inhibit the Cytochrome P450 2D6 enzyme, a key enzyme in drug metabolism. | Inhibition can lead to drug-drug interactions and toxicity. | Synthesized coumarin derivatives were predicted to be non-inhibitors of CYP2D6. |

| Hepatotoxicity | Predicts the potential for a compound to cause liver damage. | A major reason for drug failure in clinical trials. | ADME predictions help to flag potentially hepatotoxic compounds early in development. |

| Drug-Likeness | Evaluates whether a compound's physicochemical properties (e.g., molecular weight, logP) fall within the range typical of existing oral drugs (e.g., Lipinski's Rule of Five). | Helps prioritize compounds with a higher probability of successful development. | Studies on coumarin derivatives confirmed that active compounds possess favorable drug-like characteristics. |

Derivatization and Analog Development of Chroman 6 Yl Acetic Acid

Synthesis and Evaluation of Carboxamide and Hydrazide Analogs

A significant strategy in the development of chroman-6-yl-acetic acid analogs involves the conversion of the carboxylic acid group into carboxamides and hydrazides. These functional groups can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity.

The synthesis of hydrazide analogs typically begins with the esterification of the parent chroman-carboxylic acid, followed by a nucleophilic attack by hydrazine (B178648) hydrate (B1144303). For instance, 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl esters react with hydrazine hydrate in refluxing ethanol (B145695) to yield the corresponding carbohydrazides. Similarly, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is prepared from its ethyl ester by treatment with hydrazine hydrate.

These hydrazide intermediates are versatile building blocks for further derivatization. They readily undergo condensation reactions with various electrophiles. Reaction with substituted isatins produces chroman-isatin hybrid carbohydrazides, which have been investigated for their antitubercular properties. Condensation with different anhydrides in glacial acetic acid leads to the formation of chroman-anhydride derivatives, which have shown promise as antiepileptic agents. Furthermore, these hydrazides can be converted into Schiff bases by reacting with aromatic aldehydes, or into thiosemicarbazides upon reaction with isothiocyanates, expanding the chemical diversity for biological screening.

The evaluation of these analogs has revealed significant biological potential. Certain chroman-anhydride derivatives exhibited potent antiepileptic activity in both the Pentylenetetrazole Seizure (PTZ) and Maximal Electroshock Seizure (MES) models in mice, with some compounds showing higher activity than reference drugs. In another study, chroman-isatin hybrids were tested for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with several compounds showing notable minimum inhibitory concentrations (MICs).

| Core Structure | Derivative Type | Key Reactants | Biological Activity Studied | Key Findings | Reference |

|---|---|---|---|---|---|

| 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carbohydrazide | Chroman-Anhydride Derivatives | Various anhydrides (e.g., Phthalic anhydride, Succinic anhydride) | Antiepileptic | Compound 5j showed the highest antiepileptic activity at a dose of 30 mg/kg. | |

| 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-chromene-2-carbohydrazide | Chroman-Isatin Hybrids | Substituted isatins | Antitubercular | Compounds with 5-chloro and 5-bromo substituted isatin (B1672199) (RKK-3, RKK-4) showed MICs of 6.25 µg/ml. | |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Schiff Bases (Hydrazones) | Aromatic aldehydes | Antimicrobial | Derivatives were synthesized for antimicrobial screening. |

Development of Hybrid and Fused Ring Systems Incorporating the this compound Moiety

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to develop novel drug candidates with potentially improved affinity and efficacy or a dual mode of action. The chroman moiety has been successfully integrated into various hybrid and fused ring systems.

One approach involves creating hybrid molecules by linking the chroman core to other heterocyclic systems known for their biological activities. For example, chroman-isatin hybrids were synthesized by condensing a chroman carbohydrazide (B1668358) with different isatin derivatives. This work combined the chroman scaffold with the isatin nucleus, which is a privileged structure in medicinal chemistry, to create agents with antitubercular activity.

Another strategy focuses on fusing new rings onto the chroman framework. The synthesis of (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones represents the creation of a hybrid system where a furanone ring is linked to a chromen-4-one structure. This was achieved through the reaction of 5-arylfuran-2(3H)-ones with 4-oxo-4H-chromene-3-carboxaldehyde in glacial acetic acid, demonstrating a method to create complex fused systems with potential antibacterial properties. Similarly, thiazolyl-coumarin hybrids have been synthesized by reacting α-bromoacetylcoumarin with thioacetamide (B46855) or potassium thiocyanate, linking a thiazole (B1198619) ring to the coumarin (B35378) system at the 3-position. These hybrid structures are often evaluated for a range of activities, including anticancer and antimicrobial effects.

| Hybrid System | Constituent Moieties | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Chroman-Isatin Hybrids | Chroman and Isatin | Condensation of chroman carbohydrazide with substituted isatins. | Antitubercular | |

| Furanone-Chromenone Hybrids | Furanone and Chromen-4-one | Reaction of 5-arylfuran-2(3H)-ones with 4-oxo-4H-chromene-3-carboxaldehyde. | Antibacterial | |

| Thiazolyl-Coumarin Hybrids | Thiazole and Coumarin | Cyclisation reaction of α-bromoacetylcoumarin with thioacetamide or KSCN. | General Biological Screening | |

| Purine-Coumarin-Isoxazoline Hybrids | Purine, Coumarin, and Isoxazoline | 1,3-Dipolar cycloaddition reactions. | General Biological Screening |

Exploration of Prodrugs and Targeted Delivery Systems

Prodrug design is a crucial strategy for overcoming undesirable properties of active pharmaceutical ingredients, such as poor solubility, low permeability, rapid metabolism, or off-target toxicity. For this compound and its analogs, the carboxylic acid and phenolic hydroxyl groups are prime targets for chemical modification to create prodrugs.

The fundamental principle is to temporarily mask a key functional group with a promoiety, which is cleaved in vivo by enzymatic or chemical means to release the active parent drug at the target site. A common approach for compounds containing a carboxylic acid, like this compound, is esterification. This strategy was employed in the development of mutual prodrugs of the NSAID flurbiprofen, where its carboxylic acid group was masked by forming an ester linkage with phenolic antioxidants, including the coumarin derivative umbelliferone. This approach aimed to reduce gastrointestinal toxicity associated with the free carboxylic acid group. The resulting prodrugs were stable at acidic pH (simulating the stomach) but underwent hydrolysis in plasma to release the active drug.

Another sophisticated prodrug strategy involves creating carbamate (B1207046) linkages. In a study on baicalein (B1667712), a flavonoid with a chromone (B188151) core similar to chroman, researchers synthesized amino acid-baicalein prodrugs. They masked the 7-hydroxyl group of baicalein by linking it to various amino acid esters via a carbamate bond. This modification is designed to improve solubility and potentially target specific amino acid transporters for enhanced cellular uptake.